molecular formula C9H9FO B1629998 1-Fluoro-2-methoxy-4-vinylbenzene CAS No. 633335-94-1

1-Fluoro-2-methoxy-4-vinylbenzene

Cat. No.: B1629998
CAS No.: 633335-94-1
M. Wt: 152.16 g/mol
InChI Key: DZLOHPHZZUACPX-UHFFFAOYSA-N
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Description

“1-Fluoro-2-methoxy-4-vinylbenzene” is a chemical compound with the molecular formula C9H9FO . It is also known by its IUPAC name, 1-fluoro-2-methoxy-4-vinyl-benzene .


Synthesis Analysis

The synthesis of benzene derivatives like “this compound” typically involves electrophilic aromatic substitution . This is a two-step mechanism. In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string: COC1=C(C=CC(=C1)C=C)F . This indicates the presence of a methoxy group (OCH3), a vinyl group (C=C), and a fluorine atom attached to a benzene ring.


Chemical Reactions Analysis

Benzene derivatives like “this compound” can undergo electrophilic aromatic substitution . This reaction maintains the aromaticity of the benzene ring . The reaction involves the attack of an electrophile at carbon to form a cationic intermediate .

Scientific Research Applications

Rhodium-Catalyzed C-H Bond Cleavage

The selective mono- and divinylation of (N-containing heteroaryl)benzenes through rhodium-catalyzed oxidative coupling reactions with alkenes showcases a methodology that could potentially apply to compounds similar to 1-Fluoro-2-methoxy-4-vinylbenzene. This process enables the installation of different vinyl groups in a one-pot manner, leading to the creation of 1,3-divinylbenzene derivatives with solid-state fluorescence, indicating potential applications in materials science and photonic devices (Umeda, Hirano, Satoh, & Miura, 2009).

Fluorogenic Aldehyde for Monitoring Aldol Reactions

A fluorogenic aldehyde bearing a 1,2,3-triazole moiety has been developed for monitoring the progress of aldol reactions via fluorescence. This innovative approach could be adapted for research involving this compound to track reaction progress in real-time, facilitating the development of new synthetic routes and the screening of catalysts (Guo & Tanaka, 2009).

Anionic Polymerization of Divinylbenzenes

The anionic polymerizations of methoxy-substituted divinylbenzenes have demonstrated the creation of polymers with predicted molecular weights and narrow molecular weight distributions. This process highlights the potential for synthesizing advanced polymer materials from methoxy-substituted divinylbenzenes, including this compound, for applications requiring specific polymer architectures and thermal properties (Otake et al., 2017).

Organometallic Chemistry with Partially Fluorinated Benzenes

The use of partially fluorinated benzenes in organometallic chemistry and transition-metal-based catalysis has been explored due to their weak π-electron donating ability and chemical inertness. This research suggests potential applications for this compound in developing new catalytic processes and organometallic complexes (Pike, Crimmin, & Chaplin, 2017).

Electrophilic Amination and Fluorination

A selenium-catalyzed protocol for the amination of C(sp(2))-H bonds using N-fluorobenzenesulfonimide as the oxidant has been developed, enabling the formation of indoles and azaindoles from ortho-vinyl anilines and vinylated aminopyridines. This methodology could be relevant for the functionalization of this compound, offering pathways to a broad range of functionalized organic compounds (Ortgies & Breder, 2015).

Biochemical Analysis

Biochemical Properties

Cellular Effects

Molecular Mechanism

. It’s known that benzene derivatives can undergo electrophilic aromatic substitution reactions . In these reactions, an electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . A proton is then removed from this intermediate, yielding a substituted benzene ring .

Properties

IUPAC Name

4-ethenyl-1-fluoro-2-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO/c1-3-7-4-5-8(10)9(6-7)11-2/h3-6H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZLOHPHZZUACPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00630220
Record name 4-Ethenyl-1-fluoro-2-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00630220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

633335-94-1
Record name 4-Ethenyl-1-fluoro-2-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00630220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred suspension of methyltriphenylphosphonium bromide (68.20 g, 0.191 mol) in anhydrous THF (400 mL) cooled to −40° C. was added n-butyllithium (2.5 M in hexanes, 71.2 mL, 0.178 mol) via syringe over 15 min, at which point the characteristic yellow color of the phosphorus ylide persisted. The reaction mixture was warmed to −10° C. over 1 h to complete the reaction. The mixture was subsequently cooled to −30° C. and a solution of 4-fluoro-3-methoxybenzaldehyde (10.00 g, 63.64 mmol) in anhydrous THF (40 mL) was added via a cannula over 10 min. The resultant mixture was warmed to ambient temperature over 16 h. The reaction was quenched by gradual addition of water (200 mL) and the aqueous extracted with diethyl ether (3×200 mL). The combined organic layers were washed with water (2×200 mL), brine (200 mL), dried (MgSO4) and concentrated under reduced pressure to give 1-fluoro-2-methoxy-4-vinylbenzene (INTERMEDIATE II.1) (8.69 g, 57.1 mmol, 90%) as a yellow oil.
Quantity
71.2 mL
Type
reactant
Reaction Step One
[Compound]
Name
phosphorus ylide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Three
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
68.2 g
Type
catalyst
Reaction Step Five
Name
Quantity
400 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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